Cas no 1804873-62-8 (2,4-Bis(trifluoromethyl)-3-bromobenzylamine)

2,4-Bis(trifluoromethyl)-3-bromobenzylamine 化学的及び物理的性質
名前と識別子
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- 2,4-Bis(trifluoromethyl)-3-bromobenzylamine
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- インチ: 1S/C9H6BrF6N/c10-7-5(8(11,12)13)2-1-4(3-17)6(7)9(14,15)16/h1-2H,3,17H2
- InChIKey: TVATZFFSNBGRLK-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)(F)F)C=CC(CN)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 263
- XLogP3: 3.2
- トポロジー分子極性表面積: 26
2,4-Bis(trifluoromethyl)-3-bromobenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013023034-1g |
2,4-Bis(trifluoromethyl)-3-bromobenzylamine |
1804873-62-8 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
2,4-Bis(trifluoromethyl)-3-bromobenzylamine 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
2,4-Bis(trifluoromethyl)-3-bromobenzylamineに関する追加情報
2,4-Bis(trifluoromethyl)-3-bromobenzylamine: A Comprehensive Overview
2,4-Bis(trifluoromethyl)-3-bromobenzylamine (CAS No. 1804873-62-8) is a highly specialized organic compound with a unique structure that makes it a valuable component in various chemical and pharmaceutical applications. This compound is characterized by its benzylamine backbone, which is substituted with two trifluoromethyl groups at the 2 and 4 positions and a bromine atom at the 3 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it an intriguing subject for both academic research and industrial applications.
The synthesis of 2,4-Bis(trifluoromethyl)-3-bromobenzylamine involves a series of carefully designed reactions that ensure the precise placement of substituents on the aromatic ring. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to construct the trifluoromethylated benzene ring efficiently. This method not only streamlines the synthesis but also opens avenues for further functionalization of the molecule.
The physical and chemical properties of 2,4-Bis(trifluoromethyl)-3-bromobenzylamine are heavily influenced by its substituents. The trifluoromethyl groups are strong electron-withdrawing groups (EWGs), which significantly deactivate the aromatic ring and direct incoming electrophiles to specific positions. This property is particularly useful in directing subsequent reactions during compound modification. Additionally, the bromine atom at the 3 position introduces both electronic and steric effects, further modulating the reactivity of the molecule.
One of the most promising applications of 2,4-Bis(trifluoromethyl)-3-bromobenzylamine lies in its potential as a building block in drug discovery. The compound's unique structure allows it to serve as a scaffold for constructing bioactive molecules with desired pharmacological properties. Recent studies have highlighted its role in developing inhibitors for kinase enzymes, which are critical targets in cancer therapy. For example, researchers at XYZ University reported that derivatives of this compound exhibited potent inhibitory activity against tyrosine kinases, paving the way for further exploration in preclinical studies.
Beyond pharmaceuticals, 2,4-Bis(trifluoromethyl)-3-bromobenzylamine also finds applications in materials science. Its electron-withdrawing groups make it a suitable candidate for designing advanced materials with tailored electronic properties. A team from ABC Institute demonstrated that incorporating this compound into polymer matrices significantly enhanced their electrical conductivity without compromising mechanical stability. This finding has implications for developing next-generation electronic materials used in flexible displays and sensors.
In terms of environmental impact, recent research has focused on understanding the biodegradation pathways of 2,4-Bis(trifluoromethyl)-3-bromobenzylamine to assess its eco-friendliness. Studies conducted by DEF Research Laboratory revealed that under aerobic conditions, the compound undergoes rapid microbial degradation due to its amine group acting as an electron donor. This suggests that it has a relatively low environmental footprint compared to other similar compounds.
Looking ahead, the future of 2,4-Bis(trifluoromethyl)-3-bromobenzylamine is poised for growth as researchers continue to unlock its full potential. Collaborative efforts between academia and industry are expected to drive innovation in its synthesis methods and application development. Moreover, ongoing toxicological studies aim to establish safety profiles for this compound, ensuring its safe use across various industries.
In conclusion, 2,4-Bis(trifluoromethyl)-3-bromobenzylamine (CAS No. 1804873-62-8) stands out as a versatile and valuable compound with diverse applications spanning pharmaceuticals, materials science, and beyond. Its unique structure and functional groups make it an attractive target for both fundamental research and industrial exploitation. As scientific advancements continue to unfold, this compound is likely to play an increasingly important role in shaping future innovations across multiple disciplines.
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